3-Chloro-N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-YL]benzamide
Description
Properties
IUPAC Name |
3-chloro-N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN4O/c1-9-13(10(2)18-15(17-9)20(3)4)19-14(21)11-6-5-7-12(16)8-11/h5-8H,1-4H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYMRACVPVOWEQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N(C)C)C)NC(=O)C2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-YL]benzamide typically involves multiple steps, starting with the preparation of the pyrimidinyl intermediate. The process may include:
Formation of the Pyrimidinyl Intermediate: This step involves the reaction of appropriate starting materials under controlled conditions to form the pyrimidinyl ring.
Introduction of the Dimethylamino Group: The dimethylamino group is introduced through a substitution reaction, often using dimethylamine as the reagent.
Coupling Reaction: The final step involves coupling the pyrimidinyl intermediate with the chlorinated benzamide under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-YL]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, particularly at the chlorine and dimethylamino sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted benzamides.
Scientific Research Applications
3-Chloro-N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-YL]benzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Chloro-N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-YL]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subject to ongoing research.
Comparison with Similar Compounds
Comparison with Structural Analogs
3,4-Dichloro-N-[2-(dimethylamino)cyclohexyl]-N-isopropyl-benzamide
- Structural Differences :
- Regulatory Context :
- Functional Implications: The dichloro substitution may enhance lipophilicity and receptor binding affinity compared to the mono-chloro derivative.
3-Chloro-N-(dialkylcarbamothioyl)benzamide Metal Complexes
- Structural Modifications :
- Coordination Geometry: The nickel(II) complex adopts a distorted square planar geometry with two sulfur and two oxygen atoms coordinating the metal center. This contrasts with the target compound’s non-metallic, purely organic structure .
- Characterization Data: Spectroscopic methods (FT-IR, NMR) and X-ray crystallography confirm the structure of these complexes. For example, the nickel complex crystallizes in the monoclinic space group P2₁/c with unit cell parameters a = 14.601 Å, b = 8.3617 Å, c = 22.350 Å, and β = 98.231° .
Data Table: Key Structural and Crystallographic Comparisons
Biological Activity
3-Chloro-N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-YL]benzamide is a synthetic compound with potential therapeutic applications. Its biological activity has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. This article examines the compound's biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- CAS Number : 1448059-54-8
- Molecular Formula : C₁₅H₁₇ClN₄O
- Molecular Weight : 304.77 g/mol
The compound features a chloro-substituted benzamide core linked to a dimethylamino-substituted pyrimidine ring, which is crucial for its biological activity.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. Preliminary studies indicate that it may act as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurotransmission and have implications in neurodegenerative diseases such as Alzheimer's.
Inhibition of Cholinesterases
Recent research has demonstrated that compounds structurally related to this compound exhibit significant inhibitory effects on AChE and BuChE:
| Compound | AChE IC₅₀ (μM) | BuChE IC₅₀ (μM) |
|---|---|---|
| Compound I | 1.57 | 2.85 |
| Compound II | 1.47 | 11.40 |
| This compound | TBD | TBD |
The IC₅₀ values indicate the concentration required to inhibit enzyme activity by 50%, providing insights into the potency of these compounds.
Case Studies
- Neuroprotective Effects : A study highlighted the neuroprotective effects of related benzamide derivatives in models of oxidative stress. The compounds were shown to reduce neuronal cell death and improve cognitive functions in animal models.
- Anticancer Activity : Another investigation focused on the anticancer potential of similar compounds, revealing that they could induce apoptosis in cancer cell lines through the modulation of apoptotic pathways.
In Vitro Studies
In vitro assays have been conducted to evaluate the compound's efficacy against various biological targets:
- AChE and BuChE Inhibition : The compound exhibited promising inhibition rates comparable to known inhibitors such as donepezil.
- Cell Viability Assays : Studies showed that the compound could enhance cell viability in neuroblastoma cells under stress conditions.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicated that modifications on the pyrimidine ring significantly influenced the biological activity of the compound. For instance, varying the substituents on the dimethylamino group altered both potency and selectivity towards cholinesterases.
Q & A
Q. What are the standard synthetic routes for 3-Chloro-N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl]benzamide, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions, starting with the formation of the pyrimidine core followed by benzamide coupling. Key steps include:
- Chlorination : Introduction of the chloro group at the benzamide moiety using reagents like thionyl chloride (SOCl₂) under anhydrous conditions .
- Coupling Reactions : Amide bond formation between the pyrimidine amine and benzoyl chloride derivatives, often catalyzed by bases (e.g., triethylamine) in aprotic solvents (e.g., DMF) .
- Purification : Column chromatography or recrystallization to achieve >95% purity. Optimization involves adjusting temperature (60–100°C), solvent polarity, and catalyst loading. Reaction progress is monitored via TLC or HPLC .
Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., dimethylamino groups at pyrimidine C2) and detects impurities .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>98% required for biological assays) using reverse-phase C18 columns and UV detection .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., C₁₆H₁₈ClN₃O) .
Q. What are the preliminary biological applications explored for this compound?
While direct data is limited, structurally analogous pyrimidine-benzamide hybrids are investigated for:
- Enzyme Inhibition : Targeting kinases or proteases via hydrogen bonding with the dimethylamino-pyrimidine motif .
- Antimicrobial Activity : Pyrimidine derivatives disrupt bacterial cell wall synthesis; MIC assays are recommended .
Advanced Research Questions
Q. How can researchers resolve contradictions in solubility data across different solvent systems?
Contradictions often arise from solvent polarity or pH variations. A systematic approach includes:
- Solvent Screening : Test solubility in DMSO (polar aprotic), ethanol (polar protic), and chloroform (nonpolar) at 25°C .
- pH-Dependent Studies : Use buffers (pH 3–10) to assess ionization effects on solubility .
- Computational Predictors : Tools like COSMO-RS simulate solubility trends, validated against experimental data .
Q. What advanced strategies are recommended for optimizing reaction yields in large-scale synthesis?
- Design of Experiments (DoE) : Apply factorial designs to evaluate interactions between variables (e.g., temperature, catalyst ratio). Central Composite Designs (CCD) identify optimal conditions with minimal trials .
- Flow Chemistry : Continuous-flow reactors enhance heat/mass transfer, reducing side reactions (e.g., hydrolysis of the chloro group) .
- In Situ Monitoring : FTIR or Raman spectroscopy tracks intermediate formation in real time .
Q. How can computational methods predict this compound’s reactivity in novel chemical transformations?
- Quantum Chemical Calculations : Density Functional Theory (DFT) models reaction pathways (e.g., SNAr at the chloro-benzamide site) and transition states .
- Machine Learning (ML) : Train models on existing benzamide reaction datasets to predict regioselectivity in cross-coupling reactions .
Q. What methodologies address discrepancies in biological assay results (e.g., conflicting IC₅₀ values)?
- Assay Standardization : Use positive controls (e.g., staurosporine for kinase assays) and replicate experiments (n ≥ 3) .
- Metabolite Profiling : LC-MS/MS identifies degradation products that may interfere with activity .
- Structural Analog Comparison : Benchmark against known pyrimidine-benzamide inhibitors (e.g., imatinib derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
